molecular formula C19H24O3 B119696 16-Formylestradiol CAS No. 150585-08-3

16-Formylestradiol

Cat. No.: B119696
CAS No.: 150585-08-3
M. Wt: 300.4 g/mol
InChI Key: GQRLRYVNRMCWPQ-IEQBIMPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Formylestradiol is a synthetic estradiol derivative characterized by a formyl (-CHO) group substitution at the C16 position of the steroid nucleus. Its synthesis involves multi-step chemical modifications starting from estrone. Key steps include the formation of 16-methoxymethylene estrone, reduction with NaBH₄/CeCl₃ to yield 16-methoxymethylene estradiol, and subsequent acid deprotection to generate the formyl group .

Properties

CAS No.

150585-08-3

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbaldehyde

InChI

InChI=1S/C19H24O3/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,10,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1

InChI Key

GQRLRYVNRMCWPQ-IEQBIMPXSA-N

SMILES

CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O

Synonyms

16-formylestradiol

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Synthetic Accessibility: this compound’s synthesis is more efficient than derivatives like 16-ethyl or 16-aminopropyl estradiol, which often require complex protecting group strategies . However, alternative routes (e.g., using 16-butylthiomethylene derivatives) yield undesired tetraenol byproducts, limiting scalability . Derivatives such as 16-fluoroestradiol and 16-iodoestradiol are synthetically challenging due to the need for regioselective halogenation and purification .

Structural and Functional Implications :

  • The formyl group in this compound introduces a reactive aldehyde moiety, enabling further conjugation (e.g., lactone formation), unlike inert substituents like methoxy or methyl groups .
  • Electron-withdrawing groups (e.g., -CHO, -F) may alter estrogen receptor (ER) binding affinity compared to electron-donating groups (e.g., -OCH₃), though specific pharmacological data remain underexplored .

Stability and Reactivity :

  • This compound’s aldehyde group renders it prone to oxidation or nucleophilic attack, necessitating stable storage conditions. In contrast, 16-methoxyestradiol exhibits greater stability but lacks functional versatility .

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